4-Methyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine
CAS No.:
Cat. No.: VC17764767
Molecular Formula: C11H17N3S
Molecular Weight: 223.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N3S |
|---|---|
| Molecular Weight | 223.34 g/mol |
| IUPAC Name | 4-methyl-2-(piperidin-4-ylmethylsulfanyl)pyrimidine |
| Standard InChI | InChI=1S/C11H17N3S/c1-9-2-7-13-11(14-9)15-8-10-3-5-12-6-4-10/h2,7,10,12H,3-6,8H2,1H3 |
| Standard InChI Key | FUNVPRUITKZAEU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=NC=C1)SCC2CCNCC2 |
Introduction
4-Methyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine is an organic compound with the molecular formula and a molecular weight of 223.34 g/mol. It belongs to the class of pyrimidine derivatives, which are widely studied for their biological and pharmacological applications. The compound is identified by PubChem CID 62268931 and has alternative names such as 4-methyl-2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine and AKOS011552072 .
Structural Characteristics
The compound features:
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A pyrimidine core with a methyl group at the 4-position.
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A piperidine ring attached via a sulfanyl (thioether) linkage at the 2-position.
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Its structure allows for potential interactions with biological targets, making it an interesting candidate for pharmaceutical research.
Synonyms
Other identifiers include:
Synthesis
The synthesis of pyrimidine derivatives like this compound often involves nucleophilic substitution reactions or palladium-catalyzed cross-coupling methods. These approaches allow for the introduction of diverse substituents, enabling structural modifications for specific biological applications .
Biological Applications
Pyrimidine derivatives, including compounds structurally similar to this one, have been explored for their potential as:
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Anticancer Agents: Some pyrimidines exhibit selective cytotoxicity against cancer cell lines, such as breast and renal cancers, by targeting specific molecular pathways .
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Kinase Inhibitors: Pyrimidines with sulfanyl linkages are known to inhibit kinases like c-KIT, which play roles in cancer progression (e.g., gastrointestinal stromal tumors) .
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Other Pharmacological Activities: These compounds may also be investigated for anti-inflammatory or antimicrobial properties due to their versatile chemical framework .
Pharmacological Potential
While specific data for this compound is limited, its structural similarity to other pyrimidines suggests potential in:
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